2-Amino-4,6-dihydroxypyrimidine as the Direct Precursor for 2-Amino-4,6-dichloropyrimidine Synthesis: Yield and Stoichiometry Data
2-Amino-4,6-dihydroxypyrimidine is the unambiguous starting material for industrial production of 2-amino-4,6-dichloropyrimidine, a key intermediate for pesticides and pharmaceuticals. Patent-defined reaction conditions specify a molar ratio of phosphorus oxychloride to 2-amino-4,6-dihydroxypyrimidine of 2.8:1 to 5:1, with optimal reaction temperature of 55-68°C, yielding the dichloro product without requiring excess solvent or reflux conditions [1]. This process optimization is exclusive to the 4,6-dihydroxy substitution pattern; alternative pyrimidine diols (e.g., 2,4-dihydroxypyrimidine or 4,6-dihydroxy-2-methylpyrimidine) cannot serve as direct substitutes due to differing regiochemistry and reactivity toward POCl₃ .
| Evidence Dimension | Precursor viability for 2-amino-4,6-dichloropyrimidine synthesis |
|---|---|
| Target Compound Data | Reaction with POCl₃ proceeds at 55-68°C, molar ratio 2.8:1 to 5:1 (POCl₃:substrate) |
| Comparator Or Baseline | Alternative pyrimidine diols (2,4-dihydroxypyrimidine, 4,6-dihydroxy-2-methylpyrimidine): Not applicable as direct precursors due to regioisomeric mismatch |
| Quantified Difference | Exclusive compatibility—no alternative diol can yield the same 2-amino-4,6-dichloro product without altering synthetic route |
| Conditions | Industrial chlorination process with phosphorus oxychloride and acid-removing agent (N,N-dimethylaniline) |
Why This Matters
This establishes the compound as the sole viable precursor for manufacturing-scale 2-amino-4,6-dichloropyrimidine, eliminating substitution risk in agrochemical and pharmaceutical supply chains.
- [1] US Patent 5,698,695. Process for preparing 2-amino-4,6-dichloropyrimidine. Assignee: Chemie Linz GmbH. Filed: June 6, 1995. Date of Patent: December 16, 1997. View Source
